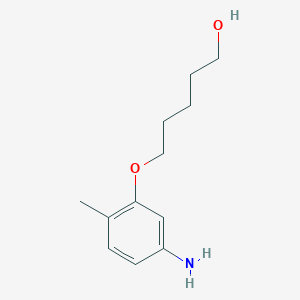

5-(5-Amino-2-methylphenoxy)pentan-1-ol

Overview

Description

5-(5-Amino-2-methylphenoxy)pentan-1-ol, also known as 5-AMPP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound has been used in a variety of studies, including those involving biochemistry and physiology. It is a versatile compound with a wide range of potential uses, and its properties have been studied extensively.

Scientific Research Applications

HIV-Protease Assay

(Badalassi et al., 2002) explored the synthesis of a derivative of 5-amino-1-pentanol for HIV-protease assay. They developed chromogenic protease substrates for HIV-protease activity detection, highlighting its potential in medical research, especially in HIV treatment.

Hepatitis C NS5B Inhibitors

(Zhuo et al., 2016) discussed the modification of hepatitis C virus inhibitors with a bicyclo[1.1.1]pentane to improve metabolic stability. This research demonstrates the compound's utility in developing hepatitis C treatments.

Catalytic Oxidative Activities

(Kodadi et al., 2008) synthesized a new tripodal ligand, including a derivative of 5-amino-1-pentanol, and examined its catalytic oxidative activities. The findings are significant in the field of chemistry, particularly in catalysis.

Schiff Base Organotin(IV) Complexes

(Basu Baul et al., 2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. This research underlines the importance of derivatives of 5-amino-1-pentanol in developing new anticancer therapies.

Fluorescent and Colorimetric pH Probe

(Diana et al., 2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a derivative of 5-amino-1-pentanol. This application is crucial in biochemical and medical diagnostics.

Metabolic Studies

(Breemen et al., 1995) used fast atom bombardment tandem mass spectrometry for studying the metabolism of pentamidine, which includes 5-amino-1-pentanol as a metabolite. This research provides insights into drug metabolism and pharmacokinetics.

DNA Biosensor for Chemotherapeutics

(Szpakowska et al., 2006) used an electrochemical DNA-based biosensor for screening compounds interacting with DNA, including analogues of 5-amino-1-pentanol. This study is significant for drug discovery and development.

Biofuel Synthesis in Microorganisms

(Cann & Liao, 2009) discussed the synthesis of pentanol isomers through metabolic engineering, highlighting the potential of 5-amino-1-pentanol derivatives in renewable energy production.

Retinotoxic Aromatic Amines

(Bernstein et al., 1986) studied the retinotoxic effects of aromatic amines, including derivatives of 5-amino-1-pentanol, suggesting caution in drug design due to potential retinal toxicity.

Synthesis from Biomass-Derived Dihydropyran

(Li et al., 2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, demonstrating its application in sustainable chemical production.

properties

IUPAC Name |

5-(5-amino-2-methylphenoxy)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-5-6-11(13)9-12(10)15-8-4-2-3-7-14/h5-6,9,14H,2-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTMPJWXBSTASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)

![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)

![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)